1-(2,4-Dimethoxyphenyl)-2-nitropropene
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group attached to a propene chain, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-nitropropene typically involves the condensation of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-nitropropene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-2-nitropropene can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-2-nitropropene: Differing in the position of the methoxy groups, this compound may exhibit different reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-2-nitroethane: With an ethane chain instead of a propene chain, this compound has different physical and chemical properties.
2,4-Dimethoxybenzylamine: Lacking the nitro group, this compound is used in different synthetic applications and exhibits different reactivity.
Properties
IUPAC Name |
2,4-dimethoxy-1-[(E)-2-nitroprop-1-enyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLZZWXNFQQHN-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)OC)OC)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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